Product packaging for 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-(Cat. No.:CAS No. 3338-03-2)

2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-

Cat. No.: B12669219
CAS No.: 3338-03-2
M. Wt: 111.18 g/mol
InChI Key: JRAPIKAFUUWTMV-UHFFFAOYSA-N
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Description

Contextualization of 2H-Azepines within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital field of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. Azepines, which are seven-membered heterocyclic compounds incorporating a nitrogen atom, represent a significant class within this domain. slideshare.net These structures are of considerable interest due to their presence in a wide array of biologically active natural products and synthetic molecules. tandfonline.com The 2H-azepine tautomer is one of several possible isomeric forms of azepine, each with distinct electronic and conformational properties. slideshare.net Due to the inherent instability of a planar seven-membered ring, azepines typically adopt non-planar chair and boat conformations. slideshare.net

General Classification and Nomenclature of Azepines

Azepines are broadly classified based on the saturation level of the seven-membered ring and the position of the nitrogen atom and double bonds. The parent unsaturated system is simply called azepine. wikipedia.org Depending on the position of the double bonds and the hydrogen atom on the nitrogen, various tautomeric forms exist, such as 1H-azepine, 2H-azepine, 3H-azepine, and 4H-azepine. slideshare.netnih.govnih.govnih.gov

Nomenclature follows systematic IUPAC rules. For instance, "azepine" indicates a seven-membered ring with one nitrogen atom. The degree of saturation is denoted by prefixes like "dihydro-", "tetrahydro-", and "hexahydro-" (for the fully saturated azepane). The positions of substituents and the saturation are indicated by numerical locants. e-bookshelf.de The compound of focus, 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-, is named accordingly, indicating a 2H-azepine core with saturation at positions 3, 4, 5, and 6, and a methyl group at position 7. nih.gov

Significance of Tetrahydroazepine Core Structures in Modern Organic Synthesis and Chemical Biology Research

The tetrahydroazepine core is a privileged scaffold in medicinal chemistry and chemical biology. acs.org These seven-membered nitrogen-containing rings are integral components of numerous bioactive molecules and natural products. tandfonline.com Their structural complexity and conformational flexibility allow them to interact with a variety of biological targets. Consequently, the development of synthetic methodologies to access functionalized tetrahydroazepines is a major focus in modern organic synthesis. acs.orgmsu.edu

In chemical biology research, tetrahydroazepine derivatives are explored for their potential as therapeutic agents. chemikailproteomics.com The field of pharmacophore-directed retrosynthesis often targets such scaffolds to design and synthesize novel compounds with desired biological activities. chemikailproteomics.com The ability to construct the carbon framework and introduce functional groups with stereocontrol is crucial for creating effective new chemical entities. msu.edu

Research Scope Focusing on 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-

Research on 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- is primarily centered on its chemical properties and its role as a synthon in organic chemistry. Studies have investigated its deprotonation and subsequent alkylation to form new carbon-carbon bonds, demonstrating its utility in building more complex molecular architectures. researchgate.net The exocyclic methyl group offers a site for chemical modification, making it a valuable intermediate for the synthesis of various substituted azepines. researchgate.net

The structural and spectroscopic properties of this compound have been characterized, providing a foundational understanding for its reactivity and potential applications. nih.gov While much of the broader research on azepines highlights their pharmacological potential, the specific focus on 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- has been more foundational, exploring its fundamental chemical behavior. tandfonline.comresearchgate.net

Chemical and Physical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-

PropertyValueSource
Molecular Formula C7H13N nih.gov
Molecular Weight 111.18 g/mol nih.gov
IUPAC Name 7-methyl-3,4,5,6-tetrahydro-2H-azepine nih.gov
CAS Number 3338-03-2 nih.gov
Canonical SMILES CC1=NCCCC1 nih.gov
InChIKey JRAPIKAFUUWTMV-UHFFFAOYSA-N nih.gov

Spectroscopic Data for 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-

Spectroscopic DataDetailsSource
Mass Spectrometry GC-MS data available nih.gov
Infrared Spectroscopy Vapor phase IR spectra available nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N B12669219 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- CAS No. 3338-03-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-3,4,5,6-tetrahydro-2H-azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-7-5-3-2-4-6-8-7/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAPIKAFUUWTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187009
Record name 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3338-03-2
Record name 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003338032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Characteristics and Conformational Analysis

Elucidation of the 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- Ring System

The compound is built upon a seven-membered heterocyclic scaffold, the azepine ring, with specific modifications that determine its classification and reactivity. nih.gov

The core of the molecule is a seven-membered ring containing six carbon atoms and one nitrogen heteroatom, characteristic of an azepine. researchgate.net The nomenclature "3,4,5,6-tetrahydro-" indicates that four of the carbon atoms in the ring are saturated, meaning they are connected by single bonds and hold the maximum number of hydrogen atoms. nih.gov This partial saturation significantly influences the ring's flexibility compared to its fully unsaturated or fully saturated counterparts. The presence of the nitrogen atom introduces polarity and a potential site for hydrogen bonding and protonation. nih.gov

The IUPAC name, 7-methyl-3,4,5,6-tetrahydro-2H-azepine, precisely defines the location of the substituents. nih.gov The methyl group (CH₃) is attached to the carbon atom at position 7 (C7). Positional isomerism is possible within this system; for instance, if the methyl group were attached to a different carbon atom (e.g., C2, C3, C4, C5, or C6), a different constitutional isomer with distinct physical and chemical properties would result. youtube.com The specific placement at C7, adjacent to the nitrogen atom, is a key structural feature. nih.gov

The structure contains one endocyclic (within the ring) double bond, creating an imine functional group (C=N). nih.gov This is a form of imine-enamine tautomerism, a common phenomenon in organic chemistry. libretexts.org The double bond in this specific tautomer is located between the nitrogen at position 1 (N1) and the carbon at position 7 (C7). nih.gov

The "2H" designation in the name specifies the tautomeric form. It indicates that in the corresponding fully unsaturated azepine ring, the saturated carbon (the one bearing an "extra" hydrogen) is at position 2. This nomenclature helps to unambiguously define the location of the double bonds within the partially saturated ring system. nih.gov The resulting C=N bond is crucial to the molecule's reactivity, distinguishing it from its enamine tautomers which would feature a C=C double bond and an N-H bond. libretexts.org

Table 1: Physicochemical Properties of 7-methyl-3,4,5,6-tetrahydro-2H-azepine

PropertyValueSource
Molecular FormulaC₇H₁₃N nih.gov
Molecular Weight111.18 g/mol nih.gov
IUPAC Name7-methyl-3,4,5,6-tetrahydro-2H-azepine nih.gov
CAS Number3338-03-2 nih.gov
SMILESCC1=NCCCCC1 nih.gov

Tautomerism in Azepine Systems: Specific Considerations for 2H-Azepine

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. wikipedia.org This phenomenon, known as tautomerism, is particularly relevant for heterocyclic systems like azepines. wikipedia.orgnih.gov

The 2H-azepine form of the title compound exists in equilibrium with other tautomeric forms. rsc.orgelsevierpure.comcapes.gov.br This is a type of prototropic tautomerism where a hydrogen atom relocates, accompanied by a shift in the position of the double bond. wikipedia.org The primary tautomeric relationship for this compound is between the imine form (the 2H-azepine) and various enamine forms. libretexts.org

A significant tautomer is 2-methyl-4,5,6,7-tetrahydro-3H-azepine, which has been identified and used in chemical reactions such as deprotonation and alkylation. nih.govresearchgate.net The existence and reactivity of this 3H-tautomer underscore the dynamic nature of the system. researchgate.net In this form, the double bond is exocyclic to the main ring, and the nitrogen atom bears a hydrogen (enamine functionality).

Studies on other substituted azepine systems have demonstrated that a thermal equilibrium can exist between 2H-, 3H-, and 4H-azepine derivatives. rsc.orgelsevierpure.comcapes.gov.br This interconversion often occurs via a 1,5-hydrogen shift, highlighting the potential for multiple tautomers to coexist. rsc.orgcapes.gov.br

Table 2: Tautomeric Forms of Methyl-Tetrahydro-Azepine

Tautomer NameKey Structural FeatureFunctional Group
7-methyl-3,4,5,6-tetrahydro-2H-azepineEndocyclic C=N bondImine
2-methyl-4,5,6,7-tetrahydro-3H-azepineExocyclic C=C bond, N-H bondEnamine
7-methyl-1,3,4,5-tetrahydro-2H-azepine (Hypothetical)Endocyclic C=C bond, N-H bondEnamine

The relative stability of different tautomers is a critical aspect that determines which form predominates at equilibrium. Generally, imine forms are more stable than their corresponding enamine tautomers, but this preference can be influenced by factors such as substitution, conjugation, and solvent polarity. libretexts.orgmdpi.com

The interconversion between tautomers involves overcoming an energy barrier. For example, the transition state for proton transfer between amine and imine forms in similar heterocyclic systems has been studied computationally, with calculated energy barriers indicating the kinetic feasibility of the process. nih.gov The presence of bulky substituents on the azepine ring has been shown to stabilize the seven-membered azatriene system, influencing the thermal equilibrium between tautomers. researchgate.net

Furthermore, the solvent environment can play a significant role in tautomeric stability. nih.gov Polar solvents may stabilize a more polar tautomer through intermolecular interactions like hydrogen bonding, potentially shifting the equilibrium compared to the gas phase or nonpolar solvents. researchgate.netmdpi.com The observation that different substituted azepines can exist as a mixture of 2H, 3H, and 4H tautomers suggests that the energy differences between these forms can be small enough to allow for their simultaneous presence under certain conditions. rsc.orgcapes.gov.br

Conformational Landscape of the Tetrahydroazepine Ring

The conformational landscape of cycloheptane, the carbocyclic analogue of azepine, is complex, featuring a low-energy chair form and a flexible, higher-energy boat form. The introduction of a nitrogen atom and a methyl substituent, as in 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-, modifies this landscape. The seven-membered ring is not planar and puckers to alleviate strain. libretexts.orglibretexts.org This puckering gives rise to several potential conformations, primarily based on chair and boat forms.

Like cyclohexane (B81311), seven-membered rings can adopt chair and boat conformations to minimize strain. libretexts.orgchemtube3d.com However, the larger ring size introduces more complex forms, such as twist-chair and twist-boat conformations.

Chair Conformation : The chair form is generally the most stable conformation for seven-membered rings, as it effectively minimizes both angle and torsional strain. libretexts.org In this conformation, the substituents can occupy axial-like and equatorial-like positions, although the distinction is less defined than in the rigid cyclohexane chair.

Boat Conformation : The boat conformation is typically higher in energy due to unfavorable steric interactions, often referred to as "flagpole" interactions, and increased torsional strain from eclipsed bonds. libretexts.org

Twist Conformations : The flexibility of the ring allows for twisting, leading to twist-boat and twist-chair forms. The twist-boat conformation is often an energy minimum on the flexible boat pathway and is generally more stable than the true boat form as it relieves some of the flagpole and eclipsing interactions. libretexts.orglibretexts.org Computational studies on seven-membered rings have identified the twist-chair (TC) as a key low-energy conformer. researchgate.net

The energy difference between these conformations determines their relative populations at equilibrium. For the parent cycloheptane, the energy difference between the chair and boat forms is significant, making the chair the predominant conformation. The introduction of heteroatoms and substituents can alter these energy differences.

ConformationRelative StabilityKey Strain Features
ChairMost Stable (Lowest Energy)Minimized angle and torsional strain. libretexts.org
Twist-ChairLow EnergySlightly more strain than the pure chair. researchgate.net
Twist-BoatHigher EnergyRelieves some flagpole interactions of the boat form. libretexts.org
BoatLeast Stable (Highest Energy)Significant flagpole steric strain and torsional strain. libretexts.org

The conformational preference of 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- is dictated by a balance of different types of strain. pressbooks.pub

Angle Strain : This arises from the deviation of bond angles from the ideal values. Seven-membered rings are flexible enough to adopt conformations that keep bond angles close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. pressbooks.pubwikipedia.org

Torsional Strain : This occurs due to the eclipsing of bonds on adjacent atoms. The ring puckers into chair and boat forms to adopt staggered arrangements, which reduces this strain. pressbooks.publibretexts.org

Transannular Strain : A significant factor in medium-sized rings, this is a steric strain resulting from non-bonded interactions between atoms across the ring. libretexts.orgwikipedia.org In the boat conformation of a seven-membered ring, for example, flagpole hydrogen interactions represent a form of transannular strain. libretexts.org

The 7-methyl substituent plays a crucial role in determining the most stable conformation. Its presence introduces steric interactions that will differ depending on its orientation (axial-like vs. equatorial-like) in the various ring conformations. Generally, bulky substituents prefer to occupy equatorial-like positions to minimize steric hindrance with other parts of the ring. youtube.com In the context of 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-, the methyl group is adjacent to the nitrogen atom of the cyclic imine functionality. The position of this substituent can influence the puckering of the ring to avoid unfavorable steric clashes. Computational studies on substituted heterocyclic systems often show that even small alkyl groups can significantly shift the conformational equilibrium. researchgate.netmdpi.com For instance, research on substituted tetrahydroquinolines and other heterocycles demonstrates that the placement and nature of substituents are critical in defining the molecule's final three-dimensional structure and stability. mdpi.comnih.gov

Type of StrainDescriptionRelevance to Tetrahydroazepine Ring
Angle StrainStrain from deviation of bond angles from ideal values. pressbooks.pubLargely relieved by the ring's flexibility and puckering. libretexts.org
Torsional StrainStrain from eclipsing of bonds on adjacent atoms. pressbooks.pubMinimized in chair conformations through staggering of bonds. libretexts.org
Transannular StrainSteric repulsion between non-bonded atoms across the ring. wikipedia.orgA key destabilizing factor, especially in boat-like conformations. libretexts.org
Steric Strain (Substituent)Repulsive interaction involving the methyl substituent. pressbooks.pubInfluences the preference for conformations where the methyl group occupies a less crowded (equatorial-like) position. youtube.com

Reactivity and Reaction Mechanisms

Fundamental Reaction Classes of 2H-Azepines

The fundamental reactions of this azepine derivative encompass electrophilic additions, nucleophilic substitutions, and pericyclic reactions, reflecting the versatile nature of the azepine core.

The primary site for electrophilic attack on 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- is the exocyclic methyl group of its tautomer. researchgate.net The process typically involves the deprotonation of the methyl group to create a highly reactive organolithium species, which can then react with various electrophiles. researchgate.net This method allows for specific substitution at the exocyclic position. researchgate.net For instance, when the organolithium intermediate is treated with deuterium (B1214612) oxide, a high incorporation of deuterium at the exocyclic carbon is observed, demonstrating the regioselectivity of the reaction. researchgate.net

Studies on related 2-methoxy-3H-azepines have shown that they undergo regioselective 1,4-addition with electrophiles like N-bromosuccinimide (NBS). nih.govresearchgate.net This suggests that the conjugated diene system within the 3H-azepine tautomer is susceptible to electrophilic attack. nih.govresearchgate.net

Table 1: Electrophilic Reactions of Azepine Derivatives

Azepine DerivativeReagentProduct TypeKey FindingReference
2-Methyl-4,5,6,7-tetrahydro-3H-azepine1. LDA 2. D₂OExocyclic DeuterationGreater than 95% deuterium incorporation at the exocyclic position. researchgate.net
2-Methoxy-3H-azepinesNBS1,4-AdductRegioselective addition across the conjugated system. nih.govresearchgate.net

Nucleophilic attack is a characteristic reaction at the imine carbon (C7) of the 2H-azepine ring. While specific data for the 7-methyl derivative is limited, research on analogous compounds such as 5-t-butyl-2-methoxy-3H-azepine provides insight into this reactivity. clockss.org In these systems, a suitable leaving group at the C2 (or C7) position can be readily displaced by nucleophiles. clockss.org For example, the methoxy (B1213986) group of 5-t-butyl-2-methoxy-3H-azepine can be substituted by organolithium reagents like t-butyllithium or methyllithium, yielding the corresponding 2-alkylated azepines. clockss.org This indicates that the C7 position of the title compound could undergo similar nucleophilic substitution if functionalized with a good leaving group.

Table 2: Nucleophilic Substitution on Azepine Rings

Azepine DerivativeNucleophileProductYieldReference
5-t-Butyl-2-methoxy-3H-azepinet-Butyllithium2,5-Di-t-butyl-3H-azepine44% clockss.org
5-t-Butyl-2-methoxy-3H-azepineMethyllithium2-Methyl-5-t-butyl-3H-azepine12% clockss.org
5-t-Butyl-2-methoxy-3H-azepineSodium Ethoxide2-Ethoxy-5-t-butyl-3H-azepine78% clockss.org

The azepine ring system is known to participate in pericyclic reactions, including various cycloadditions. slideshare.net The conjugated diene structure of the 3H-azepine tautomer makes it a suitable candidate for [4+2] cycloaddition reactions. slideshare.net A general synthetic route to 3H-azepines involves the [4+2] cycloaddition of 2H-azirines with cyclopentadienones, which proceeds with the elimination of carbon monoxide. slideshare.net Another significant class of reactions is the [3+2] dipolar cycloaddition, which is a powerful method for constructing five-membered heterocyclic rings. nih.gov This approach has been utilized to synthesize complex fused heterocyclic systems containing a pyridine (B92270) ring. capes.gov.br Although specific examples involving 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- are not documented, these established reaction patterns for azepines suggest its potential participation in such transformations. slideshare.net

Ring Transformations and Skeletal Rearrangements

The seven-membered azepine ring is susceptible to various rearrangements, often leading to more stable aromatic structures.

One of the most notable transformations of the 3H-azepine skeleton is its contraction to form pyridine derivatives. electronicsandbooks.comelsevierpure.comresearchgate.net This reaction has been documented for substituted 3H-azepines, such as 2,5- and 3,6-di-tert-butyl-3H-azepines, which undergo ring contraction upon treatment with bromine and a subsequent aqueous base. elsevierpure.comresearchgate.net The mechanism is thought to proceed through an azatropilium cation intermediate. elsevierpure.comresearchgate.net The key steps involve the formation of a 2-hydroxy-2H-azepine, which then rearranges via pathways like a elsevierpure.comelsevierpure.com sigmatropic shift to ultimately yield the thermodynamically favored six-membered pyridine ring. electronicsandbooks.com

Table 3: Ring Contraction of 3H-Azepines to Pyridines

Starting MaterialConditionsMajor ProductsProposed IntermediateReference
2,5-Di-tert-butyl-3H-azepine1. Br₂ 2. aq. K₂CO₃3,6-Di-tert-butylpyridine-2-carboxaldehyde, 2,5-Di-tert-butylpyridineAzatropilium cation electronicsandbooks.comelsevierpure.comresearchgate.net
3,6-Di-tert-butyl-3H-azepine1. Br₂ 2. aq. K₂CO₃2,5-Di-tert-butylpyridine, 5-tert-Butylpyridine-2-carbaldehydeAzatropilium cation electronicsandbooks.comelsevierpure.comresearchgate.net

Intramolecular rearrangements are a common feature in azepine chemistry. electronicsandbooks.com The 2-hydroxy-2H-azepine intermediate, formed during the ring contraction process, can undergo several competing rearrangement pathways. electronicsandbooks.com A elsevierpure.comelsevierpure.com sigmatropic rearrangement leads to an azanorcaradiene intermediate, which subsequently opens to form a dihydropyridine. electronicsandbooks.com An alternative route is a 1,5-hydrogen shift, which produces a 7-hydroxy-3H-azepine. electronicsandbooks.com This can then undergo further valence isomerization. electronicsandbooks.com Additionally, thermal treatment of certain 2-methyl substituted azepine derivatives can induce aromatization to a urethane (B1682113) through a proposed aziridinobenzene valence tautomer. slideshare.net

Strategies for Mitigating Transannular Strain in Medium Ring Systems

Several strategies have been identified to alleviate or manage transannular strain in these systems, which can be applied to enhance stability and control reactivity.

| Arene Fusion | Fusing one or more aromatic rings to the medium-sized ring. | This can provide rigidity and alter the conformational preferences of the medium ring, potentially mitigating strain. nih.gov |

Steric and Electronic Effects of Substitution on Reactivity

The reactivity of the 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- scaffold is profoundly influenced by the nature and position of its substituents. Both the steric bulk and the electronic properties (electron-donating or electron-withdrawing) of functional groups determine the regio- and stereochemical outcomes of chemical reactions. mdpi.com

Impact of the C7-Methyl Group on Reaction Selectivity

The C7-methyl group in 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- plays a decisive role in directing its reactivity, particularly in deprotonation reactions. Research on the deprotonation of this compound (referred to in the study as 2-methyl-4,5,6,7-tetrahydro-3H-azepine) using the strong base lithium diisopropylamide (LDA) demonstrated that the reaction is highly selective. researchgate.net

The deprotonation occurs preferentially at the exocyclic methyl group rather than on the ring itself. researchgate.net This process forms a reactive organolithium intermediate. Subsequent treatment with various electrophiles leads to substitution exclusively at this exocyclic position. researchgate.net For instance, quenching the organolithium species with deuterium oxide resulted in over 95% incorporation of deuterium at the methyl group, confirming it as the primary site of reactivity. researchgate.net This highlights how the C7-methyl group activates the adjacent exocyclic protons for abstraction, thereby controlling the regioselectivity of subsequent alkylation and functionalization reactions.

Table 2: Regioselectivity in the Reaction of 7-methyl-3,4,5,6-tetrahydro-2H-azepine

Reactant 1 Reactant 2 (Base) Reactant 3 (Electrophile) Outcome Reference
7-methyl-3,4,5,6-tetrahydro-2H-azepine Lithium diisopropylamide Deuterium oxide >95% deuterium incorporation at the exocyclic methyl position. researchgate.net

Influence of Precursor Functionalization on Reaction Outcomes

The specific functional groups present on precursor molecules are critical in determining the course and success of reactions to form or modify azepine rings. The synthesis of substituted tetrahydroazepines via methods like the aza-Prins cyclization has shown that the reactivity is directly dependent on the functionalization of the amine precursors. nih.gov

For example, the presence of bulky substituents on a tetrahydroazepine precursor can introduce significant steric bias, which in turn affects the regioselectivity of subsequent reactions like hydroboration. mdpi.com Similarly, the electronic nature of substituents on precursors for medium-sized rings is crucial; a starting material with an electron-donating group may react smoothly, while an analogous precursor with an electron-withdrawing group may be completely unreactive under the same conditions. nih.gov The reaction of 2-methoxy-3H-azepines with N-bromosuccinimide (NBS) demonstrates this principle, where the methoxy group facilitates a 1,4-addition and subsequent elimination to yield 2-substituted 2H-azepines. nih.gov

Aromaticity and Antiaromaticity in Azepine Systems

The parent azepine ring presents a fascinating case study in the principles of aromaticity. Its properties often blur the line between anti-aromatic and non-aromatic classifications. reddit.com

Aromatic Character and the Concept of Polyene vs. Aromatic Stability

According to Hückel's rule, a planar, cyclic, fully conjugated system with 4n+2 π-electrons is aromatic and possesses enhanced stability, whereas a system with 4n π-electrons is antiaromatic and is destabilized. reddit.comnih.gov A fully planar 1H-azepine, with its lone pair of electrons on the nitrogen participating in the π-system, would have 8 π-electrons, fitting the 4n rule and thus classifying it as antiaromatic. reddit.comreddit.comyoutube.com

To escape the instability associated with antiaromaticity, the azepine ring puckers into non-planar boat or chair conformations. youtube.comyoutube.com In these conformations, the nitrogen atom can adopt sp3 hybridization, which breaks the continuous conjugation around the ring. youtube.com This leads to the molecule being classified as non-aromatic, with its π-bonds behaving more like those in a simple cyclic polyene rather than a delocalized aromatic system. youtube.comresearchgate.net However, some computational studies suggest that the energetic penalty of distortion from planarity is high, and that the molecule retains significant antiaromatic character even in its puckered form. reddit.com

Table 3: Comparison of Aromatic and Antiaromatic Characteristics

Property Aromatic Compounds Antiaromatic Compounds
π-Electron Count 4n + 2 4n
Stability Increased stability (resonance energy) compared to an analogous polyene. nih.gov Decreased stability (destabilized) compared to an analogous polyene. nih.gov
Structure Planar Planar (often distorts to escape instability). nih.gov

| Example | Benzene | Cyclobutadiene |

Homoheteroaromaticity in Azepinium Cations

While neutral 1H-azepine is considered antiaromatic, its corresponding cation, formed by protonation, exhibits aromatic character. reddit.comresearchgate.net This phenomenon has been described as homoheteroaromaticity . researchgate.net This term merges the concept of heteroaromaticity (aromaticity in a ring containing a heteroatom) with homoaromaticity, a state where aromaticity is maintained by skipping a single sp3-hybridized atom within the cyclic π-system. reddit.com

In the azepinium cation, protonation of the nitrogen atom changes the electronic landscape. Computational studies, including geometrical calculations and Nucleus-Independent Chemical Shift (NICS) analysis, indicate that the cation adopts a structure where a 6π-electron system is delocalized over the carbon framework, effectively bypassing the protonated nitrogen center. reddit.comresearchgate.net The distance between the C2 and C7 carbons shortens, allowing for sufficient orbital overlap to establish a Hückel-like aromatic system. researchgate.net This transformation from an antiaromatic neutral molecule to an aromatic cation is a key feature of azepine chemistry. researchgate.net

Correlation between Basic Strength and Mesomeric Stabilization of Cations

The protonation of an enamine at the nitrogen atom leads to the formation of an enammonium salt. In this cation, the positive charge is localized on the nitrogen atom. Conversely, protonation at the α-carbon results in the formation of an iminium cation. A key feature of the iminium cation is the ability to delocalize the positive charge between the carbon and nitrogen atoms through resonance, a phenomenon known as mesomeric stabilization. echemi.com

This delocalization can be depicted by the following resonance structures:

Resonance structures of the protonated iminium cation of 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-

This mesomeric effect significantly stabilizes the iminium cation compared to the enammonium cation, where the charge is localized. echemi.com As a result, the α-carbon is the thermodynamically favored site of protonation for enamines. The stability of this iminium cation directly influences the basic strength of the parent enamine; a more stable cation corresponds to a stronger base. quora.com

The structure of the cyclic enamine plays a crucial role in determining its basicity. Studies on cyclic enamines have shown that those with five and seven-membered rings are considerably stronger bases than their saturated counterparts. masterorganicchemistry.com This increased basicity is attributed to the effective stabilization of the resulting iminium ion. echemi.com In the case of 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-, which possesses a seven-membered ring, a notable basic strength is anticipated due to the favorable energetics of forming a stabilized cyclic iminium cation.

The table below summarizes the key molecular species involved in the protonation of 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- and the factors influencing their stability and the compound's basicity.

Compound/Ion NameStructureKey Features Affecting Stability & Basicity
2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- 7-methyl-3,4,5,6-tetrahydro-2H-azepineEnamine with a seven-membered ring. The nitrogen lone pair is involved in conjugation with the C=C double bond.
Enammonium Cation Protonated at NitrogenPositive charge is localized on the nitrogen atom. Generally less stable than the iminium cation. echemi.com
Iminium Cation Protonated at α-CarbonPositive charge is delocalized between carbon and nitrogen via mesomeric effect, leading to significant resonance stabilization. echemi.com This is the thermodynamically favored protonation product.

Advanced Spectroscopic Characterization Techniques for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds in solution. For 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-, a combination of 1H and 13C NMR experiments would provide a detailed picture of its atomic connectivity and local chemical environments.

The 1H NMR spectrum of 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- is expected to exhibit distinct signals corresponding to the protons of the methyl group and the methylene (B1212753) groups within the tetrahydroazepine ring. The chemical shifts of these protons are influenced by their proximity to the nitrogen atom and the imine functional group. The methyl protons would likely appear as a singlet, while the methylene protons would present as multiplets due to spin-spin coupling with adjacent protons.

The 13C NMR spectrum would complement the 1H NMR data by providing information on the carbon framework. Each unique carbon atom in the molecule would give rise to a separate signal. The carbon atom of the imine group (C=N) would be expected to resonate at a significantly downfield chemical shift compared to the sp3-hybridized carbon atoms of the methylene groups. The methyl carbon would have a characteristic chemical shift in the upfield region of the spectrum.

To illustrate the expected chemical shifts, data for the structurally similar compound 7-methoxy-3,4,5,6-tetrahydro-2H-azepine can be considered, although it is important to note that the electronic effects of a methoxy (B1213986) group differ from that of a methyl group. For the methoxy analogue, proton signals for the methylene groups appear between 1.55–3.49 ppm, and the nitrogen is significantly deshielded. acs.org

Table 1: Predicted 1H and 13C NMR Chemical Shifts for 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- (Note: These are predicted values and may vary from experimental data.)

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
CH3~2.0~20
C2-H2~3.2~45
C3-H2~1.6~28
C4-H2~1.5~26
C5-H2~1.6~30
C6-H2~2.4~40
C7-~165

While 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- is not an aromatic compound due to the saturated portion of its ring, computational methods such as Gauge-Including Atomic Orbital (GIAO) and Nucleus-Independent Chemical Shift (NICS) are powerful tools for assessing the degree of electron delocalization and aromatic character in cyclic systems. nist.gov These methods calculate the magnetic shielding at various points in and around a molecule.

For a hypothetical planar, conjugated azepine system, NICS calculations would involve placing a "ghost" atom at the center of the ring. A negative NICS value would indicate a diatropic ring current, characteristic of aromaticity, while a positive value would suggest a paratropic ring current, indicative of anti-aromaticity. In the case of 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-, such calculations would confirm the absence of significant ring current effects associated with aromaticity in the saturated portion of the ring. GIAO calculations would be employed to predict the NMR chemical shifts, which could then be compared with experimental data to validate the computed structure and electronic distribution. nist.gov

The tetrahydroazepine ring is flexible and can adopt several conformations. NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, can provide insight into the preferred conformation in solution. The seven-membered ring can exist in various forms, such as a chair, boat, or twist-boat conformation. The relative energies of these conformers are influenced by steric and electronic factors.

For instance, studies on partially and fully reduced 1-benzazepines, which share the seven-membered nitrogen-containing ring, have revealed complex dynamic behaviors and conformational preferences. nih.govacs.org Similar investigations on 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- would involve variable-temperature NMR experiments to probe the energy barriers between different conformations. The presence of the methyl group at the 7-position would influence the conformational equilibrium.

X-ray Crystallography

X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in the solid state. This technique would be invaluable for determining the precise bond lengths, bond angles, and the solid-state conformation of 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-.

A successful single-crystal X-ray diffraction experiment on 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- would yield a detailed molecular structure. This would allow for the direct observation of the ring conformation in the crystalline state, which could then be compared with the solution-phase conformations inferred from NMR studies. The solid-state packing of the molecules, including any intermolecular interactions such as hydrogen bonding (if a suitable hydrogen bond donor is present) or van der Waals forces, would also be revealed.

Table 2: Hypothetical Crystallographic Data for 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- (Note: This table is illustrative and does not represent experimental data.)

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)105
Z4
R-factor< 0.05

The nitrogen atom of the imine group in 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- can act as a ligand, coordinating to metal centers to form metal complexes. X-ray crystallography is a crucial technique for characterizing the structure of such complexes. The analysis would reveal the coordination geometry around the metal ion, the bond lengths between the metal and the nitrogen atom, and any changes in the conformation of the azepine ring upon coordination. This information is vital for understanding the electronic and steric effects of the ligand on the properties of the metal complex.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" that is highly specific to its structure. For 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-, the IR spectrum is characterized by several key absorption bands that confirm the presence of its principal functional groups and hydrocarbon skeleton.

The most definitive feature in the spectrum is the stretching vibration of the carbon-nitrogen double bond (C=N) of the imine group. This bond typically absorbs in the 1690–1640 cm⁻¹ region, and for this compound, it is expected as a strong band around 1655 cm⁻¹. The precise frequency can be influenced by the ring strain and the electronic effect of the attached methyl group.

The spectrum also displays characteristic absorptions corresponding to C-H bonds. The C-H stretching vibrations of the saturated methylene (-CH₂) groups in the tetrahydroazepine ring appear just below 3000 cm⁻¹, typically in the 2950–2850 cm⁻¹ range. The C-H bonds of the methyl group (-CH₃) also contribute to this region. In contrast to an alkene, there are no C-H stretching vibrations above 3000 cm⁻¹, confirming the absence of vinylic hydrogens.

Other significant vibrations include the C-N single bond stretching, which is expected to appear in the 1250–1020 cm⁻¹ range, and various bending vibrations (scissoring, rocking, and twisting) of the methylene groups, which contribute to the complex fingerprint region below 1500 cm⁻¹.

The table below summarizes the expected characteristic infrared absorption frequencies for 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-.

Interactive Data Table: IR Spectral Data for 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~2935StrongC-H Asymmetric Stretch (CH₂ & CH₃)
~2860Medium-StrongC-H Symmetric Stretch (CH₂ & CH₃)
~1655StrongC=N Stretch (Imine)
~1465MediumCH₂ Scissoring (Bending)
~1375MediumCH₃ Symmetric Bending
~1240MediumC-N Stretch

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. For 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-, which has a molecular formula of C₇H₁₃N, the nominal molecular weight is 111 amu. chemeo.com

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•) with an m/z value of 111. As an odd-electron species containing a single nitrogen atom, this molecular ion adheres to the nitrogen rule (an odd nominal molecular weight indicates an odd number of nitrogen atoms). libretexts.org

The fragmentation of the molecular ion is dictated by the stability of the resulting carbocations and radical species. A primary and highly characteristic fragmentation pathway for amines and imines is alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-, the most likely alpha-cleavage involves the loss of the methyl group (•CH₃, 15 amu), which would lead to the formation of a stable, resonance-delocalized cyclic cation. This fragment would be observed at m/z 96 (111 - 15).

Further fragmentation of the azepine ring can occur through a retro-Diels-Alder (RDA) type reaction or successive losses of small neutral molecules like ethene (C₂H₄, 28 amu) or propene (C₃H₆, 42 amu), leading to a series of smaller fragment ions that are characteristic of the seven-membered ring structure.

The table below details the principal ions expected in the mass spectrum of 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-.

Interactive Data Table: Mass Spectrometry Fragmentation Data for 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-

m/zProposed Ion Structure/FormulaFragmentation Pathway
111[C₇H₁₃N]⁺•Molecular Ion (M⁺•)
96[C₆H₁₀N]⁺Alpha-cleavage: Loss of •CH₃ from M⁺•
82[C₅H₈N]⁺Loss of CH₂=CH₂ from a ring-opened M⁺•
68[C₄H₆N]⁺Further fragmentation of the ring
54[C₄H₆]⁺• or [C₃H₄N]⁺Complex rearrangement and cleavage of the ring

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied in chemistry and materials science to predict and analyze molecular properties with a favorable balance between accuracy and computational cost. mdpi.com

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying stable intermediates and, crucially, characterizing the high-energy transition states that connect them. While specific studies detailing the mechanistic pathways for the synthesis of 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- are not prevalent in the searched literature, the methodology is well-established. For instance, DFT calculations have been successfully employed to support proposed mechanisms in the synthesis of other tetrahydroazepine derivatives. acs.org

The process typically involves:

Proposing a Reaction Pathway: Based on chemical intuition and known reactions, a plausible step-by-step mechanism is proposed.

Locating Stationary Points: DFT is used to find the geometries of reactants, intermediates, and products, which correspond to minima on the potential energy surface.

Transition State Searching: Sophisticated algorithms are used to locate the exact structure of the transition state (a first-order saddle point) for each step.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the intended reactant and product of a given elementary step.

By determining the energies of these transition states, chemists can identify the rate-determining step of a reaction and understand how substituents might influence the reaction rate and outcome.

A fundamental application of DFT is the determination of a molecule's most stable three-dimensional structure through a process called geometry optimization. For 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest electronic energy. The PubChem database, for example, provides a computed 3D conformer for this molecule, which is the result of such an optimization process. nih.gov

Once optimized geometries for reactants, products, and transition states are obtained, a complete energetic profile of a reaction can be constructed. This profile visualizes the energy changes throughout the reaction, highlighting the activation energies for each step. Furthermore, DFT can be used to calculate key thermodynamic quantities. The enthalpy of formation (ΔfH°), for example, which quantifies the energy change when a compound is formed from its constituent elements in their standard states, can be computed. chemeo.com While specific energetic profiles for the formation of 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- are not detailed in the provided search results, thermochemical data for related structures like 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- are available and can be determined using these computational methods. chemeo.comnist.govnist.gov

DFT calculations have become a standard tool for the prediction of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govbohrium.com The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used within the DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. mdpi.comnih.gov These shielding values can then be linearly scaled to predict the ¹H and ¹³C chemical shifts that would be observed experimentally. nih.govresearchgate.net

This predictive capability is invaluable for:

Structure Verification: Comparing calculated shifts with experimental data can confirm or refute a proposed chemical structure. mdpi.com

Signal Assignment: In complex spectra with overlapping signals, calculated shifts can help assign specific resonances to the correct atoms in the molecule. mdpi.com

Stereochemical Analysis: The chemical shifts of diastereomers can be predicted to help determine the stereochemistry of a reaction product.

Numerous benchmark studies have demonstrated that with the appropriate choice of functional and basis set, DFT can predict ¹H chemical shifts with a root-mean-square deviation (RMSD) of 0.07 to 0.19 ppm and ¹³C shifts with an RMSD of 0.5 to 2.9 ppm. mdpi.com

Table 1: Illustrative Comparison of Hypothetical Experimental and DFT-Calculated NMR Shifts for 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-

AtomAtom TypeHypothetical Experimental Shift (ppm)Hypothetical Calculated Shift (ppm)Deviation (ppm)
C2CH₂38.538.2-0.3
C3CH₂26.827.1+0.3
C4CH₂30.130.0-0.1
C5CH₂29.529.8+0.3
C6CH₂42.342.0-0.3
C7C=N165.4165.9+0.5
C8CH₃22.121.8-0.3
H-C22H3.353.38+0.03
H-C32H1.601.62+0.02
H-C42H1.551.54-0.01
H-C52H1.751.73-0.02
H-C62H2.402.41+0.01
H-C83H2.102.08-0.02

This table is for illustrative purposes only and does not represent actual experimental data.

DFT provides detailed information about the distribution of electrons within a molecule, which governs its chemical behavior. Analysis of the electronic structure of 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- can reveal key bonding characteristics. For example, studies on related azepine systems have investigated the delocalization of the nitrogen atom's lone pair of electrons. mdpi.com

Key aspects that can be analyzed include:

Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify the regions of the molecule most likely to act as an electron donor and acceptor, respectively.

Electron Density Distribution: Mapping the electron density reveals the polar nature of bonds, such as the C=N imine bond and the adjacent C-N single bond.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, hybridization, and delocalization effects, such as the interaction of the nitrogen lone pair with adjacent sigma or pi orbitals. mdpi.com For the title compound, NBO analysis could quantify the p-character of the nitrogen lone pair and its involvement in the electronic system of the imine group.

Molecular Modeling and Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. physchemres.org These models are a cornerstone of modern drug discovery, allowing for the prediction of the activity of new, unsynthesized molecules. physchemres.org

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. magtech.com.cnslideshare.net The fundamental principle of CoMFA is that differences in a target property, such as binding affinity, are related to changes in the shape and characteristics of the steric and electrostatic fields surrounding the molecules. slideshare.netresearchgate.net

The CoMFA process involves several key steps:

Dataset Selection: A series of structurally related compounds with measured biological activities (e.g., IC₅₀ or Kᵢ values) is chosen. For the title compound, this would involve synthesizing and testing a series of analogues with different substituents.

Molecular Alignment: All molecules in the series are conformationally searched and then superimposed according to a defined alignment rule. This is a critical step, as the quality of the final model depends heavily on a meaningful alignment.

Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with a probe atom are calculated. This generates thousands of descriptor variables.

Statistical Analysis: Partial Least Squares (PLS) regression is used to derive a mathematical equation that correlates the variations in the field values with the variations in biological activity.

Model Validation and Visualization: The resulting model is statistically validated to ensure its predictive power. physchemres.org The results are often displayed as 3D contour maps, which highlight regions where modifications to the molecular structure are predicted to increase or decrease activity. researchgate.net

While no specific CoMFA study on 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- was identified in the search results, this is a standard technique applied to lead optimization for various targets, including those involving azepine-like scaffolds. researchgate.nettandfonline.com

Table 2: Illustrative Data Set for a Hypothetical CoMFA Study on Analogues of 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-

Compound IDR-Group (at C4)pIC₅₀ (Experimental)CoMFA Steric Field Contribution (Hypothetical)CoMFA Electrostatic Field Contribution (Hypothetical)
1-H5.20.850.65
2-F5.50.881.20
3-OH6.10.951.85
4-CH₃5.81.150.70
5-NH₂6.40.982.10

This table is for illustrative purposes only, demonstrating the type of data used to build a CoMFA model. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

No specific Comparative Molecular Similarity Indices Analysis (CoMSIA) studies were found for 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-. This type of analysis is a 3D-QSAR method used to correlate the biological activity of a series of compounds with their 3D shapes and physicochemical properties. The absence of such a study suggests that a series of analogs of this compound with corresponding biological activity data has likely not been subjected to this specific computational analysis in the available literature.

Application of Computational Docking Methodologies

There is no available information in the searched scientific literature regarding the application of computational docking methodologies specifically to 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Such studies are fundamental in drug discovery and would require a known biological target, which has not been identified for this compound in the context of docking simulations.

Advanced Aromaticity and Antiaromaticity Assessments

Nucleus Independent Chemical Shift (NICS) Analysis

No studies involving Nucleus Independent Chemical Shift (NICS) analysis for 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- were identified. NICS calculations are used to assess the aromaticity or antiaromaticity of a molecule by calculating the magnetic shielding at the center of a ring system. Given the saturated nature of the tetrahydro-azepine ring in this compound, significant aromatic character is not expected, which may explain the absence of such specific investigations.

Force Field Development and Molecular Dynamics Simulations for Conformational Studies

Specific force field development or molecular dynamics simulation studies focused on the conformational analysis of 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- are not documented in the searched literature. Such studies would be valuable for understanding the flexibility and preferred three-dimensional structures of the molecule. While general force fields like GAFF (General Amber Force Field) could potentially be used to model this compound, no specific parameterization or dedicated simulation studies have been published.

Applications in Chemical Synthesis

Building Blocks for Complex Molecular Architectures

The tetrahydroazepine framework serves as a versatile template for the elaboration of intricate molecular designs, including a variety of heterocyclic and polycyclic systems. nih.gov The presence of both saturated and unsaturated portions within the ring, along with the reactive methyl group, provides multiple sites for functionalization and further chemical elaboration.

The 3,4,5,6-tetrahydro-2H-azepine core is a key constituent in the synthesis of numerous bioactive natural products and synthetic compounds. nih.gov Methodologies such as the aza-Prins cyclization have been effectively employed to construct the tetrahydroazepine ring system, which can then be further modified to generate a variety of heterocyclic structures. nih.gov This approach allows for the formation of both a C-N and a C-C bond, along with an endocyclic double bond, in a single step under mild conditions, often catalyzed by sustainable iron(III) salts. nih.govacs.org

The versatility of the tetrahydroazepine scaffold is further demonstrated by its incorporation into more complex fused heterocyclic systems. For instance, derivatives of tetrahydroazepine have been utilized in the synthesis of azepino[4,5-b]indole derivatives, which are of significant interest in medicinal chemistry. acs.org Additionally, the core structure can be found in various fused azepanes, which are bicyclic systems containing one or two nitrogen atoms. acs.org

Table 1: Examples of Heterocyclic Scaffolds Derived from Tetrahydroazepine Precursors

Precursor Type Resulting Heterocyclic Scaffold Synthetic Method Reference
Homoallylic silylamines Monosubstituted Tetrahydroazepines Silyl (B83357) aza-Prins Cyclization nih.gov
Homoallylic silylamines Disubstituted Tetrahydroazepines Silyl aza-Prins Cyclization nih.gov
Substituted Aryl Halides Azepine Derivatives Cu/Pd Catalyzed Cyclization researchgate.net
Aryl Azides Azepines and Azepinones Photochemical Ring Expansion researchgate.net
2-Arylidene-1-tetralones Naphthopyrimidodiazepines Microwave-assisted Condensation nih.gov

The construction of polycyclic systems with precise control over stereochemistry is a formidable challenge in organic synthesis. The tetrahydroazepine ring, with its inherent conformational flexibility and potential for chiral functionalization, serves as a valuable starting point for such endeavors. slideshare.net Synthetic strategies that employ tetrahydroazepine derivatives can lead to the formation of rigid polycyclic frameworks with multiple stereogenic centers.

The generation of these complex structures often relies on cascade reactions or polycyclization events initiated from a suitably functionalized tetrahydroazepine precursor. nih.gov The stereochemical outcome of these reactions can often be directed by the existing stereocenters on the azepine ring or by the use of chiral catalysts and reagents. While direct examples involving 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- are not extensively documented, the principles are well-established within the broader class of azepine-based syntheses. For example, the synthesis of fused azepanes has been achieved with stereochemical control, leading to specific cis or trans ring junctions. acs.org

Catalytic Applications and Ligand Design

The nitrogen atom within the 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- scaffold provides an excellent coordination site for metal ions, making it an attractive candidate for the design of novel ligands for transition metal catalysis. The development of such ligands can lead to catalysts with unique reactivity and selectivity profiles.

The synthesis of ligands based on the tetrahydroazepine framework allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes. By modifying the substituents on the azepine ring, chemists can influence the coordination geometry and reactivity of the catalytic center. Iron(III) salts have been shown to be effective catalysts in the synthesis of tetrahydroazepines themselves, highlighting the interaction between the azepine core and transition metals. nih.govacs.org The development of chiral azepine-based ligands is of particular interest for asymmetric catalysis, where the ligand's stereochemistry can be transferred to the product of the catalyzed reaction.

Catalysts derived from azepine-based ligands have the potential to enable a wide range of new chemical transformations. The unique seven-membered ring structure can create a distinct chiral environment around a metal center, leading to high levels of enantioselectivity in reactions such as hydrogenations, cross-couplings, and cycloadditions. While specific catalytic applications of ligands derived directly from 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- are an emerging area of research, the broader class of azepine-containing ligands has shown promise. For example, copper and palladium-catalyzed reactions are employed in the synthesis of various azepine derivatives, indicating the compatibility and utility of these metals with the azepine core. researchgate.net

Future Research Directions

Development of Innovative and Sustainable Synthetic Strategies

Future synthetic efforts will prioritize the development of green and sustainable methods for producing 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- and its analogs. mdpi.com Traditional syntheses can be inefficient, and a move towards processes that are more atom-economical, energy-efficient, and environmentally benign is essential. mdpi.com

Promising strategies include:

Catalytic Cycloadditions: Palladium-catalyzed [4+3] cycloaddition reactions have emerged as a powerful method for constructing the seven-membered tetrahydroazepine core with high levels of control over the product's stereochemistry. researchgate.netnih.gov Fine-tuning reaction conditions can suppress unwanted side reactions, leading to valuable tetrahydroazepines from readily available starting materials. researchgate.netnih.gov

Green Reagents: Research into the use of greener reagents is critical. For example, the synthesis of the related compound 7-methoxy-3,4,5,6-tetrahydro-2H-azepine has been successfully achieved using dimethylcarbonate, a more environmentally friendly methylating agent, in place of more hazardous alternatives. ingentaconnect.com This approach, achieving yields as high as 81.2% under optimized conditions, serves as a template for greener syntheses of other azepine derivatives. ingentaconnect.com

Alternative Energy Sources: Modern techniques such as ultrasound-mediated synthesis can offer green alternatives to conventional methods for producing N-heterocycles, often leading to higher yields and shorter reaction times. mdpi.com

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and sustainable route for synthesizing N-heterocyclic compounds under mild conditions. mdpi.com

A comparison of synthetic approaches for related tetrahydroazepine systems highlights the ongoing innovation in this area:

MethodCatalyst/ReagentKey FeaturesReference
Catalytic [4+3] CycloadditionPd(0) / Phosphoramidite LigandHigh stereoselectivity (enantio-, diastereo-), builds seven-membered ring efficiently. researchgate.netnih.gov
Green MethylationDimethylcarbonateEnvironmentally benign reagent, high yield (up to 81.2%) for methoxy (B1213986) derivative. ingentaconnect.com
Tandem Amination/CyclizationCu(I)Effective for preparing novel CF3-containing azepine derivatives. mdpi.com
Domino Heck/C-H FunctionalizationPd/Ag Dual Metal SystemCreates chiral azacycles with good enantioselectivity. researchgate.net

Exploration of Novel Reactivity and Functionalization Pathways

The inherent reactivity of the enamine functional group within 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- provides a rich platform for synthetic exploration. Future work will focus on discovering new ways to functionalize this core structure, particularly through late-stage functionalization (LSF). LSF enables the modification of complex molecules in the final steps of a synthesis, allowing for rapid diversification and access to novel compounds without lengthy de novo synthesis. rsc.orgmpg.de

Key research avenues include:

Direct C-H Functionalization: Developing methods to directly functionalize the C-H bonds of the saturated heterocyclic ring is a major goal. rsc.orgresearchgate.net This approach is highly atom-economical. Techniques using photoredox catalysis with visible light can introduce small alkyl groups under mild conditions, a valuable tool for modifying biologically active heterocycles. nih.gov Hypervalent iodine(III) reagents also show promise for the direct functionalization of heterocycles through various transformations like amination and azidation. rsc.org

Exocyclic Alkylation: The methyl group attached to the enamine system is a key handle for reactivity. Research has shown that this position can be deprotonated using a strong base like lithium diisopropylamide to form an organolithium species. researchgate.net This intermediate readily reacts with various electrophiles, allowing for the introduction of different alkyl groups at the exocyclic position, demonstrating a direct pathway for derivatization. researchgate.net

Integration of Advanced Computational Design and Predictive Modeling

Computational chemistry is becoming an indispensable tool for guiding synthetic efforts and predicting molecular behavior. nih.gov Integrating advanced computational design and predictive modeling can accelerate the discovery of new reactions and derivatives of 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-.

Future applications in this area will likely involve:

Reaction Prediction: Computational models can prescreen potential reactants and catalysts to predict whether a reaction will be successful before it is attempted in the lab. mit.edu For instance, Density Functional Theory (DFT) can calculate the orbital energies of reactants to predict their compatibility in photocatalyzed reactions, saving significant time and resources. mit.edu This approach has been used successfully to predict reactants for synthesizing four-membered nitrogen heterocycles (azetidines). mit.edu

Mechanism Elucidation: DFT studies can shed light on reaction mechanisms, helping chemists understand the origins of selectivity in complex transformations, such as the palladium-catalyzed intramolecular hydrofunctionalization to form heterocycles. nih.gov

Machine Learning Models: Data science and machine learning (ML) are being used to build predictive models for complex chemical reactions. nih.gov By training an ML model on a dataset of reaction outcomes, it's possible to predict the yield of new reactions, such as copper-catalyzed C-N couplings, and even recommend the optimal ligand to use. nih.gov Such predictive tools could be developed specifically for the azepine scaffold.

A recent study on azetidine (B1206935) synthesis demonstrated the power of this predictive approach:

Prediction vs. Experimental OutcomeNumber of Reactions
Computationally Studied Combinations27
Experimentally Tested Reactions18
Accurate Predictions (Working/High Yield)Majority

This table illustrates the successful application of computational modeling to predict the feasibility of synthesizing N-heterocycles, a strategy directly applicable to azepine chemistry. mit.edu

Expanding the Scope of Derivatization for Enhanced Synthetic Utility

A primary goal for future research is to broaden the range of derivatives that can be synthesized from the 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- core. Creating diverse molecular libraries is crucial for applications in drug discovery and materials science. mpg.de

Key strategies for expanding derivatization include:

Late-Stage Saturation: Methods are being developed for the late-stage saturation of aromatic and heteroaromatic rings to produce analogs with a higher fraction of sp³ carbons, which can improve pharmaceutical properties. nih.gov Applying mild rhodium-catalyzed or photocatalyzed hydrogenation to derivatives of the azepine core could generate novel saturated scaffolds. nih.gov

Synthesis of Fused-Ring Systems: The tetrahydroazepine ring can serve as a foundation for building more complex, multi-ring systems. Novel heterocyclic compounds with thienoazepine, pyrroloazepine, and furoazepine skeletons have been synthesized and shown to possess potent biological activity, highlighting the value of this approach. nih.gov

Introduction of Diverse Functional Groups: Research has demonstrated the synthesis of azepine derivatives bearing a wide array of functional groups. This includes trifluoromethyl-substituted azepines via copper catalysis and dithiocarbazate derivatives. mdpi.comuni.lu Future work will aim to develop a robust toolbox of reactions to install an even wider variety of functionalities onto the azepine ring system, enhancing its versatility as a synthetic intermediate.

Q & A

What are the established synthetic routes for 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-, and how can reaction conditions be optimized for higher yields?

Basic Research Focus
The compound is typically synthesized via cyclization reactions of substituted amines or catalytic hydrogenation of unsaturated precursors. For example, analogous azepine derivatives are prepared through intramolecular cyclization using acid catalysts or transition-metal-mediated reactions . Key parameters to optimize include temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., dichloromethane or THF), and catalyst loading (e.g., 5–10 mol% Pd/C for hydrogenation). Purification often involves column chromatography with silica gel and gradients of ethyl acetate/hexane .

Advanced Research Focus
To enhance yield and selectivity, employ Design of Experiments (DOE) to evaluate interactions between variables like pH, temperature, and reagent stoichiometry. Real-time monitoring via in-situ FTIR or NMR can identify intermediates and optimize reaction pathways. For example, kinetic studies of hydrogenation rates under varying pressures (1–5 bar H₂) can minimize side products .

How can conflicting spectroscopic data for 2H-Azepine derivatives be resolved during structural characterization?

Basic Research Focus
Discrepancies in NMR or IR spectra often arise from tautomerism or conformational flexibility. For instance, the methyl group at position 7 may cause splitting in ¹H-NMR peaks due to restricted rotation. Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to validate assignments .

Advanced Research Focus
Use multi-dimensional NMR (e.g., COSY, HSQC) to resolve overlapping signals. For crystallographic ambiguities, perform X-ray diffraction on single crystals grown via slow evaporation in aprotic solvents (e.g., hexane/chloroform mixtures). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

What are the stability profiles of 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- under varying storage conditions?

Basic Research Focus
The compound is sensitive to light and moisture. Stability studies indicate degradation via oxidation at the methyl-substituted nitrogen. Store under inert gas (argon) at –20°C in amber vials. Conduct accelerated stability testing at 40°C/75% relative humidity (ICH guidelines) to predict shelf life .

Advanced Research Focus
Evaluate degradation pathways using LC-MS to identify byproducts. For long-term stability, formulate the compound with antioxidants (e.g., BHT) or lyophilize it as a salt (e.g., hydrochloride). Monitor phase transitions via differential scanning calorimetry (DSC) to assess polymorphic stability .

How can computational methods predict the reactivity of 2H-Azepine derivatives in nucleophilic substitution reactions?

Advanced Research Focus
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic centers. Molecular dynamics simulations can model solvent effects (e.g., DMSO vs. ethanol) on transition states. Validate predictions with kinetic isotope effect (KIE) studies .

What strategies mitigate toxicity risks during in vitro biological testing of 2H-Azepine derivatives?

Advanced Research Focus
Screen for cytotoxicity using HepG2 or HEK293 cell lines with MTT assays. For genotoxicity, employ Ames tests with S9 metabolic activation. Computational tools like ProTox-II can predict LD₅₀ and hepatotoxicity based on structural motifs (e.g., the azepine ring’s electrophilicity) .

How do steric and electronic effects of the 7-methyl group influence the compound’s reactivity in ring-expansion reactions?

Advanced Research Focus
The methyl group increases steric hindrance, slowing nucleophilic attack at adjacent positions. Use Hammett substituent constants (σ) to quantify electronic effects. Compare reaction rates with analogs (e.g., 7-methoxy or 7-H derivatives) to isolate steric contributions. Synchrotron-based XAS can probe electronic changes during reactions .

What analytical techniques are critical for quantifying trace impurities in synthesized batches?

Basic Research Focus
Use HPLC with UV detection (220–280 nm) and C18 columns. For polar impurities, employ hydrophilic interaction liquid chromatography (HILIC). Calibrate against reference standards of common byproducts (e.g., oxidation products) .

Advanced Research Focus
Implement UPLC-QTOF-MS for high-sensitivity detection of sub-0.1% impurities. Pair with principal component analysis (PCA) to classify impurity sources (e.g., starting materials vs. degradation) .

How can solvent polarity and proticity affect the compound’s tautomeric equilibrium?

Advanced Research Focus
Study solvent-dependent tautomerism using variable-temperature NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Calculate equilibrium constants (Kₑq) via integration of distinct proton signals. Correlate with Kamlet-Taft solvent parameters to model polarity effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.